2-(Aminomethyl)-4-bromoaniline
Overview
Description
2-(Aminomethyl)-4-bromoaniline is an organic compound belonging to the class of aminomethyl derivatives of aniline. This compound is a colorless liquid with a faint, aromatic odor. It is insoluble in water but soluble in organic solvents. It is used as a building block in organic synthesis and as a reagent in various laboratory experiments.
Scientific Research Applications
1. Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines
- Summary of Application : This compound is used in the synthesis of 1,2-diamines from aldehydes through proline-catalyzed asymmetric α-amination followed by reductive amination .
- Methods of Application : The methodology involves proline-catalyzed asymmetric α-amination followed by reductive amination .
- Results or Outcomes : The products resemble those obtained through direct asymmetric diamination of terminal alkenes. The methodology is used to synthesize 2-aminomethyl and 3-amino pyrrolidines and piperidines in high yields and with good enantioselectivity .
2. Synthesis and Study of Pharmacological Properties of 2-Aminomethyl Derivatives
- Summary of Application : 2-Aminomethyl derivatives of 3-arylbenzofurans have been synthesized and studied for their pharmacological properties .
- Methods of Application : The specific methods of synthesis and application are not detailed in the available information .
- Results or Outcomes : The results or outcomes of these studies are not available in the provided information .
3. Synthesis Reagent in Preparation of 5-nitro-2-furancarboxylamides
- Summary of Application : 2-(Aminomethyl)pyridine is used in the synthesis of PPD analogues. It is also used in the preparation of 5-nitro-2-furancarboxylamides displaying potent tryoanocidal activity against trypanosomiasis .
- Methods of Application : The specific methods of synthesis and application are not detailed in the available information .
- Results or Outcomes : The results or outcomes of these studies are not available in the provided information .
4. Advanced Antibacterial and Antibiofilm Agents
- Summary of Application : 2-(Aminomethyl)-4-bromoaniline is used in the development of advanced antibacterial and antibiofilm agents. These agents are used in direct and combination therapies .
- Methods of Application : The specific methods of application are not detailed in the available information .
- Results or Outcomes : The results or outcomes of these studies are not available in the provided information .
5. Investigation on Enthalpies of Combustion and Heat Capacities
- Summary of Application : 2-(Aminomethyl)-4-bromoaniline is used in the investigation of enthalpies of combustion and heat capacities .
- Methods of Application : The specific methods of application are not detailed in the available information .
- Results or Outcomes : The results or outcomes of these studies are not available in the provided information .
6. Nonlinear Optical (NLO) Materials
- Summary of Application : 2-(Aminomethyl)-4-bromoaniline is used in the development of nonlinear optical (NLO) materials .
- Methods of Application : The specific methods of application are not detailed in the available information .
- Results or Outcomes : The results or outcomes of these studies are not available in the provided information .
properties
IUPAC Name |
2-(aminomethyl)-4-bromoaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c8-6-1-2-7(10)5(3-6)4-9/h1-3H,4,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPHLUCMHXXHEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70629202 | |
Record name | 2-(Aminomethyl)-4-bromoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70629202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)-4-bromoaniline | |
CAS RN |
771583-12-1 | |
Record name | 2-(Aminomethyl)-4-bromoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70629202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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